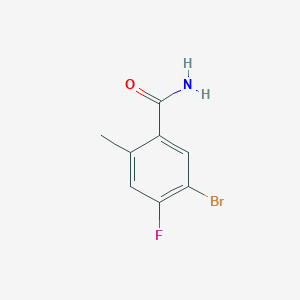

5-Bromo-4-fluoro-2-methylbenzamide

Übersicht

Beschreibung

5-Bromo-4-fluoro-2-methylbenzamide is a useful research compound. Its molecular formula is C8H7BrFNO and its molecular weight is 232.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Novel Crystalline Forms for Treating Disorders : A study by Norman (2008) discusses specific crystalline forms of a compound closely related to 5-Bromo-4-fluoro-2-methylbenzamide, used as NK1/NK2 antagonists. These forms are utilized for treating disorders such as asthma, gastrointestinal diseases, pain, and depression (Norman, 2008).

Antipsychotic-like Effects in Animal Models : Satoh et al. (2009) identified a compound structurally similar to this compound as a potent mGluR1 antagonist. The compound showed excellent subtype selectivity, a good pharmacokinetic profile in rats, and potent antipsychotic-like effects in several animal models (Satoh et al., 2009).

Potential PET Ligand for mGluR1 : Yamasaki et al. (2011) worked on developing a PET ligand for imaging metabotropic glutamate receptor subtype 1 (mGluR1). Their synthesized compound, structurally related to this compound, showed promising results for the in vivo evaluation of mGluR1 (Yamasaki et al., 2011).

Intramolecular Hydrogen Bonding in Arylamide Oligomers : Galan et al. (2009) conducted a study on the conformational behavior of compounds including ortho-fluoro-N-methylbenzamide. They found that the -F substituent in an ortho position can fine-tune the rigidity of the oligomer backbone, influencing its shape and flexibility (Galan et al., 2009).

Antimicrobial Activity of Fluorobenzamides : A study by Desai et al. (2013) on fluorobenzamides, which include this compound, revealed their potential as antimicrobial agents. They synthesized new derivatives and found them effective against various bacterial and fungal strains (Desai et al., 2013).

Synthesis of Substituted N-methylbenzamide Analogues : Research by Huang et al. (2004) on N-methylbenzamide analogues, structurally related to this compound, demonstrated their use as neurokinin-2 receptor antagonists. These compounds showed potent antagonist activity and could be useful in related therapies (Huang et al., 2004).

Chiral Stationary Phases for Enantioseparation : Chankvetadze et al. (1997) explored the use of substituted phenylcarbamates of cellulose and amylose, including compounds related to this compound, as chiral stationary phases in high-performance liquid chromatography. They found that these derivatives showed excellent chiral recognition abilities (Chankvetadze et al., 1997).

Iron-Catalyzed Fluorination : Groendyke et al. (2016) described a mild, amide-directed fluorination process mediated by iron, using N-fluoro-2-methylbenzamides. This reaction demonstrated broad substrate scope and functional group tolerance, suggesting potential applications in chemical synthesis (Groendyke et al., 2016).

Wirkmechanismus

Target of Action

It’s known that benzylic compounds often interact with various enzymes and receptors in the body .

Mode of Action

The mode of action of 5-Bromo-4-fluoro-2-methyl-benzamide involves several chemical reactions. It undergoes free radical bromination, nucleophilic substitution, and oxidation . The compound can lose a hydrogen atom at the benzylic position, which can be resonance stabilized . This process is facilitated by N-bromosuccinimide (NBS), which loses the N-bromo atom, leaving behind a succinimidyl radical .

Biochemical Pathways

Benzylic compounds are known to influence a variety of biochemical pathways due to their interactions with different enzymes and receptors .

Result of Action

Similar compounds have been used as reagents to synthesize other compounds, such as tricyclic dihydroquinazolinones and imidazole pyrimidine amides . These synthesized compounds have shown potential as anti-obesity agents and cyclin-dependent kinase inhibitors .

Eigenschaften

IUPAC Name |

5-bromo-4-fluoro-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO/c1-4-2-7(10)6(9)3-5(4)8(11)12/h2-3H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQAPRGRPPWATQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

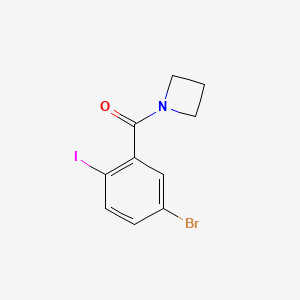

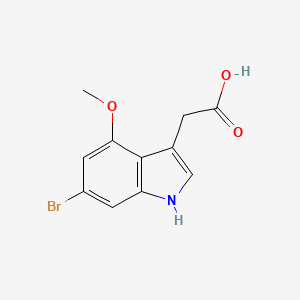

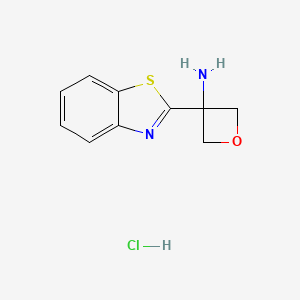

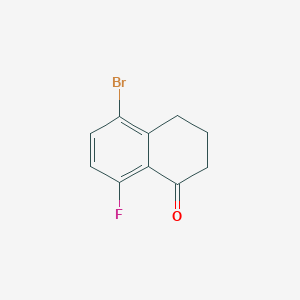

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aR,7aS)-1-(cyclobutylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride](/img/structure/B1383884.png)

![(4aR,7aS)-1-[(4-methyl-1H-imidazol-5-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383885.png)